methyl(3R)-3-amino-2,2-dimethylbutanoatehydrochloride
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Overview
Description
Methyl (3R)-3-amino-2,2-dimethylbutanoate hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3R)-3-amino-2,2-dimethylbutanoate hydrochloride typically involves the esterification of (3R)-3-amino-2,2-dimethylbutanoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form. The resulting ester is then purified through recrystallization or distillation to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of methyl (3R)-3-amino-2,2-dimethylbutanoate hydrochloride involves large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl (3R)-3-amino-2,2-dimethylbutanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides, ureas, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Reagents such as acyl chlorides, isocyanates, and alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding alcohols.
Substitution: Amides, ureas, and other substituted derivatives.
Scientific Research Applications
Methyl (3R)-3-amino-2,2-dimethylbutanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a key intermediate in the synthesis of drugs used to treat various diseases, including cancer and neurological disorders.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl (3R)-3-amino-2,2-dimethylbutanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl (3R)-3-amino-2,2-dimethylbutanoate
- Ethyl (3R)-3-amino-2,2-dimethylbutanoate
- Methyl (3R)-3-amino-2,2-dimethylpropanoate
Uniqueness
Methyl (3R)-3-amino-2,2-dimethylbutanoate hydrochloride is unique due to its specific stereochemistry and the presence of both amino and ester functional groups. This combination of features makes it a versatile intermediate in organic synthesis, allowing for the creation of a wide range of derivatives with diverse biological activities.
Biological Activity
Methyl(3R)-3-amino-2,2-dimethylbutanoate hydrochloride is a compound with notable biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological effects, and potential applications based on various research findings.
Compound Overview
- Chemical Structure : Methyl(3R)-3-amino-2,2-dimethylbutanoate hydrochloride is an amino acid derivative characterized by a branched structure, which influences its interaction with biological targets.
- Molecular Formula : C6H14ClN
- CAS Number : 135463-94-0
Synthesis
The synthesis of methyl(3R)-3-amino-2,2-dimethylbutanoate typically involves the following steps:
- Starting Materials : The process begins with the appropriate amino acid or its derivatives.
- Reagents : Common reagents include methylating agents and hydrochloric acid for salt formation.
- Reaction Conditions : The reactions are often conducted under controlled temperatures to optimize yield and purity.
Methyl(3R)-3-amino-2,2-dimethylbutanoate exhibits several biological activities:
- Antitumor Activity : Research indicates that compounds with similar structures can inhibit cancer cell proliferation by modulating signaling pathways such as STAT3 and NF-κB . For instance, related derivatives have shown IC50 values in the micromolar range against various cancer cell lines.
- Anti-inflammatory Effects : Compounds in this class have been reported to enhance SHP1 activity, which in turn can suppress pro-inflammatory pathways. This mechanism is crucial for developing anti-inflammatory drugs .
Case Studies
-
Case Study on Antitumor Efficacy :
- A study evaluated the effects of methyl(3R)-3-amino-2,2-dimethylbutanoate on leukemia cells. The compound demonstrated significant cytotoxicity with IC50 values below 5 μM against acute lymphoblastic leukemia (ALL) cell lines .
- Table 1: Cytotoxicity Data
Cell Line IC50 (μM) Acute Lymphoblastic Leukemia < 5 Non-Small Cell Lung Cancer 1.65 - 5.51
- Case Study on Inflammation Reduction :
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of methyl(3R)-3-amino-2,2-dimethylbutanoate derivatives. Key findings include:
- Selectivity for SHP1 : Certain modifications to the compound enhance selectivity for SHP1 over SHP2, indicating potential for targeted therapeutic applications .
- Enhanced Potency : Variations in side chain length and functional groups significantly affect biological activity; shorter side chains generally improve potency against tumor cells .
Properties
Molecular Formula |
C7H16ClNO2 |
---|---|
Molecular Weight |
181.66 g/mol |
IUPAC Name |
methyl (3R)-3-amino-2,2-dimethylbutanoate;hydrochloride |
InChI |
InChI=1S/C7H15NO2.ClH/c1-5(8)7(2,3)6(9)10-4;/h5H,8H2,1-4H3;1H/t5-;/m1./s1 |
InChI Key |
LCBGYDMOOCUTEL-NUBCRITNSA-N |
Isomeric SMILES |
C[C@H](C(C)(C)C(=O)OC)N.Cl |
Canonical SMILES |
CC(C(C)(C)C(=O)OC)N.Cl |
Origin of Product |
United States |
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